molecular formula C9H7N3O2 B2691476 4-(1H-1,2,3-triazol-4-yl)benzoic acid CAS No. 1256164-21-2

4-(1H-1,2,3-triazol-4-yl)benzoic acid

Cat. No.: B2691476
CAS No.: 1256164-21-2
M. Wt: 189.174
InChI Key: QMHVMBUQARDKEU-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1H-1,2,3-triazole ring at the para position

Mechanism of Action

Target of Action

The primary targets of 4-(1H-1,2,3-triazol-4-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . The compound exhibits potent inhibitory activities against these cell lines .

Mode of Action

This compound interacts with its targets by inhibiting the proliferation of cancer cells . It induces apoptosis, a process of programmed cell death, in MCF-7 cancer cells . This leads to a decrease in the number of cancer cells, thereby inhibiting the growth of the cancer.

Biochemical Pathways

It’s known that the compound induces apoptosis in cancer cells . Apoptosis is a complex biochemical pathway involving various proteins and enzymes that lead to the self-destruction of the cell.

Result of Action

The result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the reduction of the tumor size.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-(1H-1,2,3-triazol-4-yl)benzoic acid interacts with various enzymes and proteins . These interactions are crucial for its biological activity. For instance, it has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to have potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity . Specific information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial for its biological activity . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1H-1,2,3-triazol-4-yl)benzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3-triazol-4-yl)benzoic acid is unique due to the position of the triazole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

4-(2H-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHVMBUQARDKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256164-21-2
Record name 4-(1H-1,2,3-triazol-4-yl)benzoic acid
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